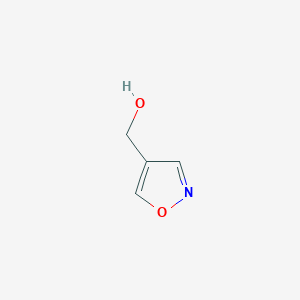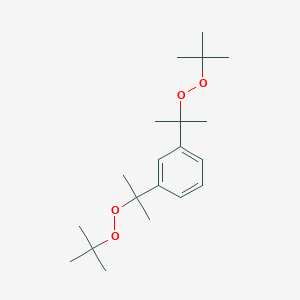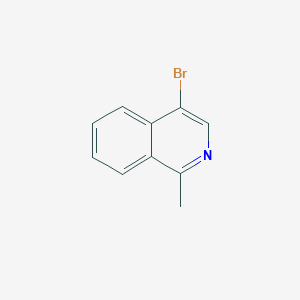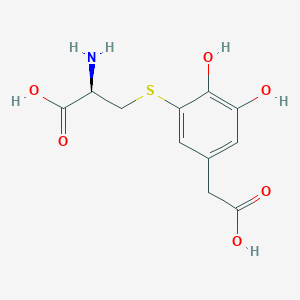
Histatin 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Histatin 1 is a small, cationic protein that is found in saliva and plays a crucial role in maintaining oral health. It is a member of the histatin family of proteins, which are known for their antimicrobial properties. Histatin 1 has been the focus of extensive scientific research due to its potential therapeutic applications in dentistry and medicine.
作用機序
Histatin 1 exerts its antimicrobial effects by disrupting the cell membrane of microorganisms, leading to cell death. It also has the ability to bind to the surface of microorganisms, preventing them from attaching to host cells and causing infection. In wound healing, histatin 1 promotes cell migration and proliferation by activating signaling pathways involved in cell growth and differentiation.
Biochemical and Physiological Effects:
Histatin 1 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of oral pathogens, reduce inflammation, and promote wound healing. It also has the ability to bind to calcium and other divalent cations, which may play a role in its antimicrobial activity.
実験室実験の利点と制限
One advantage of using histatin 1 in lab experiments is its broad-spectrum antimicrobial activity, which allows it to be effective against a variety of microorganisms. However, one limitation is its susceptibility to degradation by proteases, which can affect its activity and stability.
将来の方向性
There are several future directions for research on histatin 1. One area of focus is the development of novel methods for synthesizing and delivering histatin 1, such as the use of nanoparticles or liposomes. Another area of focus is the investigation of histatin 1's potential use in the treatment of infections caused by antibiotic-resistant microorganisms. Additionally, further research is needed to fully understand the mechanisms underlying histatin 1's antimicrobial and wound-healing effects.
合成法
Histatin 1 can be synthesized using various methods, including chemical synthesis, recombinant DNA technology, and isolation from natural sources such as saliva and saliva-derived gland tissues. Chemical synthesis involves the use of solid-phase peptide synthesis, while recombinant DNA technology involves the expression of the histatin 1 gene in a host organism such as E. coli.
科学的研究の応用
Histatin 1 has been extensively studied for its potential therapeutic applications in dentistry and medicine. In dentistry, histatin 1 has been shown to have antimicrobial properties against a variety of oral pathogens, including Candida albicans, Streptococcus mutans, and Porphyromonas gingivalis. In medicine, histatin 1 has been investigated for its potential use in wound healing, as it has been shown to promote cell migration and proliferation.
特性
CAS番号 |
101056-53-5 |
|---|---|
分子式 |
C217H298N69O64P |
分子量 |
4928 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phosphonooxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C217H298N69O64P/c1-112(2)71-144(193(325)270-150(78-120-45-55-132(293)56-46-120)197(329)280-161(91-178(309)310)207(339)283-163(213(345)346)89-169(223)295)266-195(327)149(77-119-43-53-131(292)54-44-119)271-205(337)159(88-168(222)294)279-208(340)164(102-287)255-172(298)101-244-181(313)146(75-117-39-49-129(290)50-40-117)268-206(338)160(90-177(307)308)254-171(297)100-243-180(312)145(74-116-37-47-128(289)48-38-116)267-198(330)151(73-114-25-8-4-9-26-114)281-211(343)167-36-22-70-286(167)212(344)162(79-115-27-10-5-11-28-115)282-192(324)143(59-62-175(303)304)263-186(318)139(34-20-68-241-216(228)229)262-199(331)154(82-123-94-234-107-248-123)277-209(341)165(103-288)284-204(336)158(86-127-98-238-111-252-127)276-203(335)157(85-126-97-237-110-251-126)273-188(320)136(31-14-17-65-220)258-191(323)142(58-61-174(301)302)264-200(332)153(81-122-93-233-106-247-122)275-196(328)148(72-113-23-6-3-7-24-113)269-187(319)135(30-13-16-64-219)256-184(316)137(32-18-66-239-214(224)225)259-185(317)138(33-19-67-240-215(226)227)261-194(326)147(76-118-41-51-130(291)52-42-118)253-170(296)99-245-182(314)152(80-121-92-232-105-246-121)272-202(334)156(84-125-96-236-109-250-125)274-189(321)140(35-21-69-242-217(230)231)260-183(315)134(29-12-15-63-218)257-190(322)141(57-60-173(299)300)265-201(333)155(83-124-95-235-108-249-124)278-210(342)166(104-350-351(347,348)349)285-179(311)133(221)87-176(305)306/h3-11,23-28,37-56,92-98,105-112,133-167,287-293H,12-22,29-36,57-91,99-104,218-221H2,1-2H3,(H2,222,294)(H2,223,295)(H,232,246)(H,233,247)(H,234,248)(H,235,249)(H,236,250)(H,237,251)(H,238,252)(H,243,312)(H,244,313)(H,245,314)(H,253,296)(H,254,297)(H,255,298)(H,256,316)(H,257,322)(H,258,323)(H,259,317)(H,260,315)(H,261,326)(H,262,331)(H,263,318)(H,264,332)(H,265,333)(H,266,327)(H,267,330)(H,268,338)(H,269,319)(H,270,325)(H,271,337)(H,272,334)(H,273,320)(H,274,321)(H,275,328)(H,276,335)(H,277,341)(H,278,342)(H,279,340)(H,280,329)(H,281,343)(H,282,324)(H,283,339)(H,284,336)(H,285,311)(H,299,300)(H,301,302)(H,303,304)(H,305,306)(H,307,308)(H,309,310)(H,345,346)(H4,224,225,239)(H4,226,227,240)(H4,228,229,241)(H4,230,231,242)(H2,347,348,349)/t133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-/m0/s1 |
InChIキー |
CUOPXNHMMIAXEF-AKRYILKSSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CN=CN9)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](COP(=O)(O)O)NC(=O)[C@H](CC(=O)O)N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC8=CN=CN8)NC(=O)C(CO)NC(=O)C(CC9=CN=CN9)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CC1=CN=CN1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(COP(=O)(O)O)NC(=O)C(CC(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC8=CN=CN8)NC(=O)C(CO)NC(=O)C(CC9=CN=CN9)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CC1=CN=CN1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(COP(=O)(O)O)NC(=O)C(CC(=O)O)N |
その他のCAS番号 |
101056-53-5 |
配列 |
DXHEKRHHGYRRKFHEKHHSHREFPFYGDYGSNYLYDN |
同義語 |
histatin 1, human histatin-2, human HTN1 protein, human |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



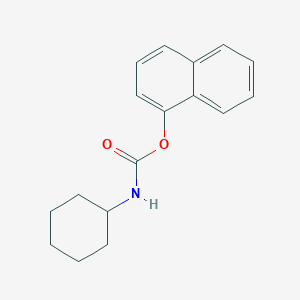

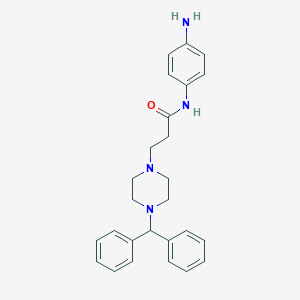
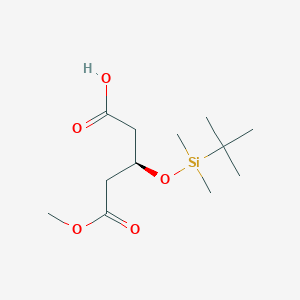
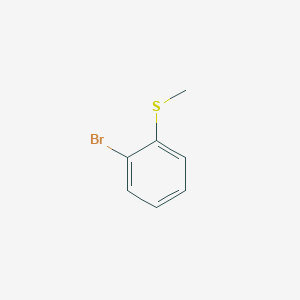
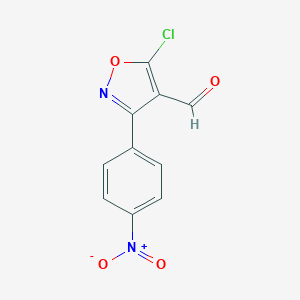
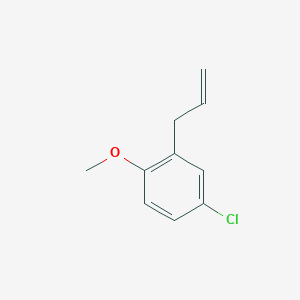
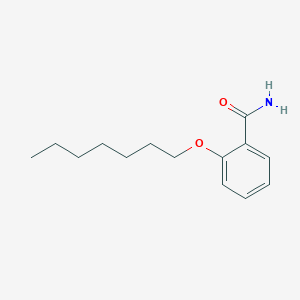
![(8S,9S,11S,13S,14S,16R,17R)-16-iodo-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B35467.png)
